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Compound of Interest

Compound Name: Asaley

Cat. No.: B10762054

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a
Nitrogen Mustard Analogue

Asaley, also known by its National Cancer Institute designation NSC167780 and its chemical
name N-Acetyl-4-(bis(2-chloroethyl)amino)phenylalanyl-L-leucine ethyl ester, is a synthetic
derivative of melphalan, a nitrogen mustard alkylating agent.[1] This technical guide provides a
comprehensive overview of the chemical structure, and known properties of Asaley, intended
for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

Asaley is a complex molecule incorporating a nitrogen mustard moiety, responsible for its
cytotoxic effects, linked to a dipeptide-like structure. This design was intended to modulate the
compound's uptake and activity.

Table 1: Chemical and Physical Properties of Asaley (NSC167780)
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Property Value Source
Molecular Formula C23H35CI2N304 PubChem[1]
Molecular Weight 488.4 g/mol PubChem[1]

ethyl 2-[[2-acetamido-3-[4-
[bis(2-

IUPAC Name chloroethyl)amino]phenyl]prop PubChem
anoyllamino]-4-

methylpentanoate

CCOC(=0)C(CC(C)C)NC(=0)
Canonical SMILES C(CC1=CC=C(C=C1)N(CCCl)  PubChem
CCCI)NC(=0)C

GBPZYMBDOBODNK-
InChl Key PubChem
UHFFFAOYSA-N
XLogP3 3.3 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor
5 PubChem
Count
Rotatable Bond Count 13 PubChem

Note: Most of the available data on the physicochemical properties of Asaley are
computationally derived and curated in databases such as PubChem. Experimental data on
properties like melting point, boiling point, and pKa are not readily available in the public
domain.

Mechanism of Action: DNA Alkylation

The primary mechanism of action of Asaley, characteristic of nitrogen mustards, is the
alkylation of DNA.[2] The bis(2-chloroethyl)amino group is the key pharmacophore responsible
for this activity.
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Figure 1: Proposed mechanism of Asaley-induced DNA damage.

The process is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains
to form a highly reactive aziridinium ion. This electrophilic intermediate is then subject to
nucleophilic attack by electron-rich sites on DNA bases, with the N7 position of guanine being a
primary target.[2] Following the first alkylation, the second 2-chloroethyl arm can undergo a
similar activation and react with another nucleophilic site on DNA. This can result in the
formation of interstrand or intrastrand cross-links, which are particularly cytotoxic lesions.
These cross-links physically block DNA replication and transcription, ultimately leading to the
activation of cell cycle checkpoints and the induction of apoptosis.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Asaley are not
widely published in recent literature. However, general methodologies for the synthesis of
related nitrogen mustard-peptide conjugates and for assessing their cytotoxic and DNA-
alkylating activity can be inferred from the broader medicinal chemistry literature.

General Synthesis of Nitrogen Mustard-Peptide
Conjugates:

A plausible synthetic route for Asaley would involve the coupling of N-acetyl-DL-sarcolysine (a
derivative of melphalan) with the ethyl ester of L-leucine.
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Starting Materials

L-leucine ethyl ester

Peptide Coupling Reaction Purification
.__(e.g., DCC/HOBt or HATU) (e.g., Column Chromatography) Asaley (NSC167780)
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Figure 2: A generalized workflow for the synthesis of Asaley.

Methodology:

e Activation: The carboxylic acid of N-acetyl-DL-sarcolysine would be activated using a
standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence
of an additive like 1-hydroxybenzotriazole (HOBLt), or a uronium-based reagent like HATU.

e Coupling: The activated sarcolysine derivative would then be reacted with the amino group of
L-leucine ethyl ester in an appropriate aprotic solvent (e.g., dichloromethane or
dimethylformamide).

o Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to
remove water-soluble byproducts. The crude product would then be purified using column
chromatography on silica gel to yield the final compound, Asaley.

o Characterization: The structure and purity of the synthesized Asaley would be confirmed by
standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy
(*H and 13C), mass spectrometry (MS), and High-Performance Liquid Chromatography
(HPLC).

In Vitro Cytotoxicity Assays:

To evaluate the antineoplastic activity of Asaley, its cytotoxicity against a panel of human
cancer cell lines would be determined using assays such as the MTT or SRB assay.
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Methodology:

e Cell Culture: Human cancer cell lines would be cultured in appropriate media supplemented
with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with
5% COa.

e Drug Treatment: Cells would be seeded in 96-well plates and allowed to attach overnight.
The following day, the cells would be treated with a serial dilution of Asaley for a specified
period (e.g., 48 or 72 hours).

 Viability Assessment: After the incubation period, cell viability would be assessed. For the
MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
is added to the wells. Viable cells reduce the yellow MTT to purple formazan crystals, which
are then solubilized, and the absorbance is measured.

» Data Analysis: The absorbance values are used to calculate the percentage of cell viability
relative to untreated control cells. The half-maximal inhibitory concentration (ICso) value,
which is the concentration of the drug that causes 50% inhibition of cell growth, would be
determined by plotting the percentage of viability against the drug concentration and fitting
the data to a dose-response curve.

Signaling Pathways

The primary signaling pathway initiated by Asaley is the DNA damage response (DDR)
pathway.
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Figure 3: Simplified overview of the DNA damage response pathway initiated by Asaley.

Upon the formation of DNA adducts and cross-links by Asaley, sensor proteins such as ATR
(Ataxia telangiectasia and Rad3-related) and ATM (Ataxia-telangiectasia mutated) recognize
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the damaged DNA. This leads to the activation of downstream transducer kinases, including
Chkl1 and Chk2. These kinases, in turn, phosphorylate a variety of effector proteins that
orchestrate the cellular response to DNA damage. Key effectors include the tumor suppressor
p53, which can induce cell cycle arrest and apoptosis, and the CDC25 phosphatases, whose
inhibition leads to cell cycle arrest. The ultimate fate of the cell—whether it undergoes cell cycle
arrest to allow for DNA repair or proceeds to apoptosis—depends on the extent of the DNA
damage and the cellular context.

Conclusion

Asaley (NSC167780) is a nitrogen mustard derivative with a chemical structure designed for
potential antineoplastic activity. Its mechanism of action is predicated on the alkylation of DNA,
leading to the formation of cytotoxic cross-links and the induction of the DNA damage response
pathway. While detailed experimental data on its physicochemical properties and biological
activity are not extensively available in recent literature, its structural similarity to other well-
characterized nitrogen mustards provides a strong basis for understanding its mode of action.
Further experimental investigation is warranted to fully elucidate the therapeutic potential and
specific molecular interactions of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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